molecular formula C14H18N2O2S2 B3175322 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine CAS No. 956576-69-5

1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No. B3175322
CAS RN: 956576-69-5
M. Wt: 310.4 g/mol
InChI Key: QICQGBDHPDLART-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine (1-ITC-P-DMP) is a novel synthetic compound with a wide variety of applications in scientific research. It is a type of piperidine derivative, which is a cyclic amine consisting of five carbon atoms and one nitrogen atom, with the nitrogen atom being the center of the ring. 1-ITC-P-DMP is an important tool in the field of synthetic organic chemistry, as it is a versatile building block for the synthesis of various compounds. It has also been used in the synthesis of various drugs and other compounds with potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemiluminescence

  • Chemiluminescence of Sulfonyl-Substituted Compounds : Research on the singlet oxygenation of certain compounds has led to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds show potential in chemiluminescent applications, where the base-induced decomposition of dioxetanes results in light emission. Such studies highlight the potential of sulfonyl-substituted compounds in the development of chemiluminescent materials (Watanabe et al., 2010).

Molecular Docking and Biological Evaluation

  • Antioxidant Activity of Di-hydropyridine Analogs : Di-hydropyridine derivatives, synthesized from a chemical process, have shown significant antioxidant and metal chelating activities in in vitro studies. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of these compounds suggest their potential as therapeutic agents in treating oxidative stress-related diseases (Sudhana et al., 2019).

Supramolecular Architectures

  • Non-Covalent Bonded Supramolecular Architectures : Studies focusing on the weak interactions between organic bases and acidic derivatives have advanced the understanding of binding mechanisms. This research is significant in the context of developing supramolecular structures, which have applications in various areas including materials science and drug delivery systems (Zhang et al., 2015).

Anion Exchange Membranes

  • Poly(Arylene Ether Sulfone)s as Anion Exchange Membranes : The development of poly(arylene ether sulfone)s containing pendent quaternary ammonium groups has shown promising results in terms of hydroxide conductivities and thermal and alkaline stabilities. Such materials are crucial for the advancement of technologies like fuel cells (Wang et al., 2015).

Green Chemistry

  • Green Synthesis of Chemiluminescent Compounds : A study presented a green synthesis approach for chemiluminescent N-sulfopropyl acridinium esters, avoiding the use of the carcinogen 1,3-propane sultone. This research is pivotal in demonstrating safer and more environmentally friendly synthetic routes in chemical research (Natrajan & Wen, 2013).

properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-11-7-12(2)9-16(8-11)20(17,18)14-5-3-13(4-6-14)15-10-19/h3-6,11-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICQGBDHPDLART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190789
Record name 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine

CAS RN

956576-69-5
Record name 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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